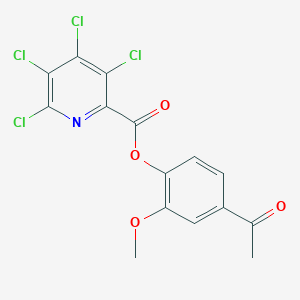

![molecular formula C24H18ClN3 B2775805 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-69-5](/img/structure/B2775805.png)

1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

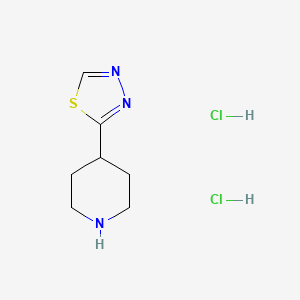

The compound “1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a phenyl ring, and a chlorophenyl group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by the addition of the phenyl and chlorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a phenyl group and a chlorophenyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core and the phenyl and chlorophenyl groups. These groups could potentially participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoxaline derivatives, including those with pyrazoloquinoline structures, have been applied as corrosion inhibitors for metals in acidic environments. A study by Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of certain quinoxaline derivatives for mild steel in HCl solution, demonstrating high efficiency and suggesting the potential of similar compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Optical and Photovoltaic Properties

Research on quinoxaline derivatives, including pyrazoloquinoline derivatives, has explored their structural and optical properties for applications in thin films and photovoltaic devices. Zeyada et al. (2016) focused on the photovoltaic properties of specific quinoxaline derivatives, suggesting their potential in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electron Transfer and Sensing Applications

A study by Rurack and Bricks (2001) demonstrated the use of pyrazoline derivatives, functionalized with heterocyclic acceptors, as molecular reporters for multimodal signaling, indicating the potential of pyrazoloquinoline derivatives in sensing and imaging applications (Rurack & Bricks, 2001).

Antimicrobial and Antiviral Activities

Compounds within the pyrazolo[3,4-b]quinoline class have been evaluated for their biological activities, including antimicrobial and antiviral properties. Kumara et al. (2016) synthesized and characterized several hydrazone and pyrazolo[3,4-b]quinoline derivatives, highlighting their potential value in medicinal chemistry (Kumara et al., 2016).

Wirkmechanismus

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been associated with various targets, receptors, or microorganisms . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases .

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Biochemical Pathways

For instance, some quinoline derivatives have been reported to inhibit the action of enzymes such as tyrosine kinases, topoisomerase, and DHODH kinase , thereby affecting the respective biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their chemical structure and the presence of various functional groups .

Result of Action

Quinoline derivatives are known for their diverse pharmacological effects . For instance, some quinoline derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Action Environment

The action of quinoline derivatives can be influenced by various factors such as ph, temperature, and the presence of other substances in the environment .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLCKLDOLWPYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

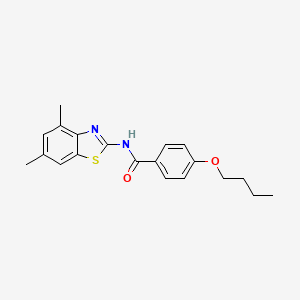

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)

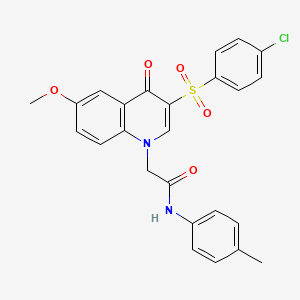

![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

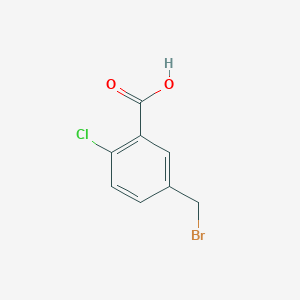

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)